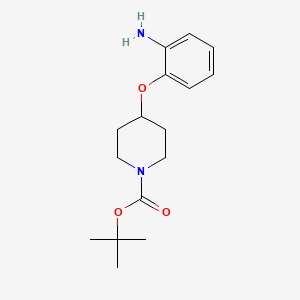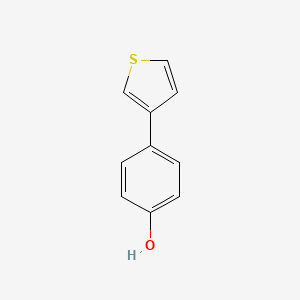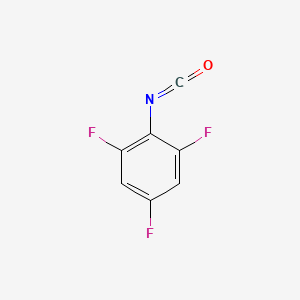
2,4,6-Trifluorophenyl isocyanate
説明
2,4,6-Trifluorophenyl isocyanate is a chemical compound with the empirical formula C7H2F3NO and a molecular weight of 173.09 . It is used in scientific research and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorophenyl isocyanate consists of a phenyl ring with three fluorine atoms and an isocyanate group . The SMILES string representation isFc1cc(F)c(N=C=O)c(F)c1 . Physical And Chemical Properties Analysis
2,4,6-Trifluorophenyl isocyanate has a refractive index of 1.4780 and a density of 1.429 g/mL at 25 °C . It is also noted to hydrolyze in water .科学的研究の応用
-
Scientific Field : Organic Synthesis
- Application Summary : 2,4,6-Trifluorophenyl isocyanate is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications.
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In general, the use of this compound could facilitate the synthesis of various organic compounds, contributing to advancements in fields such as drug development and material science.
-
Scientific Field : Real-Time PCR, Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis
- Application Summary : This compound is used in a wide range of applications, including real-time PCR, cloning, protein biology, cell culture and transfection, cell and gene therapy, cell analysis, mass spectrometry, chromatography, spectroscopy, elemental and isotope analysis .
- Results or Outcomes : The results or outcomes would depend on the specific research context. In general, the use of this compound could facilitate various types of biological and chemical analyses, contributing to advancements in these fields .
-
Scientific Field : Hydroboration
- Application Summary : 2,4,6-Trifluorophenyl isocyanate can be used in the hydroboration of various internal and terminal alkynes .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In general, the use of this compound could facilitate the hydroboration of various alkynes, contributing to advancements in fields such as organic synthesis .
-
Scientific Field : Material Science
- Application Summary : This compound is used in material science for the development of new materials.
- Results or Outcomes : The results or outcomes would depend on the specific research context. In general, the use of this compound could facilitate various types of material analyses, contributing to advancements in these fields.
-
Scientific Field : Proteomics Research
- Application Summary : 2,4,6-Trifluorophenyl isocyanate can be used as a specialty product for proteomics research applications .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In general, the use of this compound could facilitate various types of proteomic analyses, contributing to advancements in fields such as protein biology and biochemistry .
-
Scientific Field : Detection of 2,4,6-Trinitrophenol
- Application Summary : 2,4,6-Trifluorophenyl isocyanate can potentially be used in the detection of 2,4,6-trinitrophenol .
- Results or Outcomes : The results or outcomes would also depend on the specific research context. In general, the use of this compound could facilitate the detection of 2,4,6-trinitrophenol, contributing to advancements in fields such as environmental science and public health .
Safety And Hazards
2,4,6-Trifluorophenyl isocyanate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and fatal if inhaled. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause genetic defects and cancer. It causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
1,3,5-trifluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORSGSHLSDFOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382524 | |
| Record name | 2,4,6-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorophenyl isocyanate | |
CAS RN |
50528-80-8 | |
| Record name | 1,3,5-Trifluoro-2-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50528-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-trifluoro-2-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



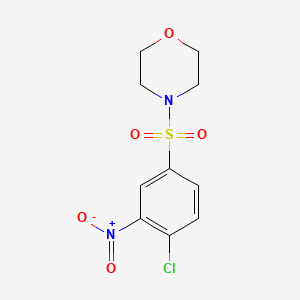
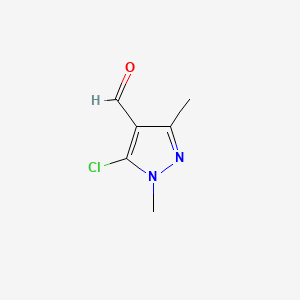
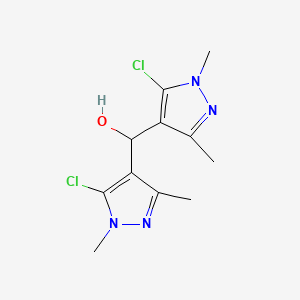
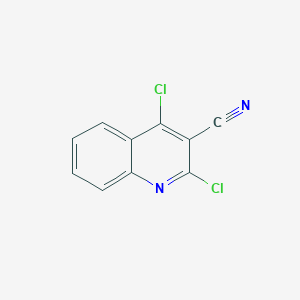
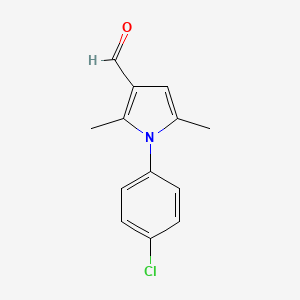
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid](/img/structure/B1351078.png)
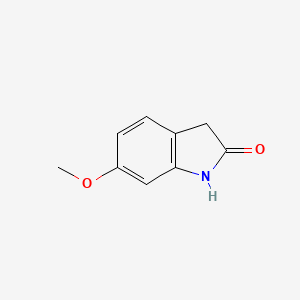
![N-[(2-Chloropyridin-4-yl)methyl]-N-methylamine](/img/structure/B1351083.png)
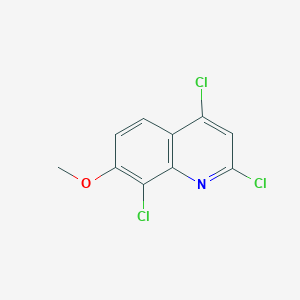
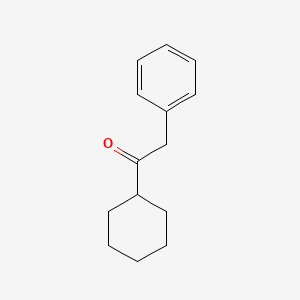
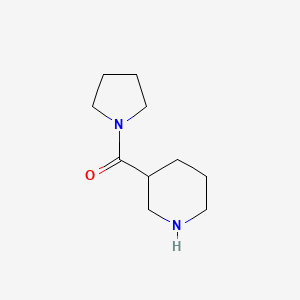
![[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1351092.png)
